Acetone 2,4-Dinitrophenylhydrazone-13C3

Tobacco smoke analysis LC-MS quantification Carbonyl trapping

Quantitative LC-MS/MS of acetone in complex matrices (blood, air, smoke) fails with unlabeled or deuterated DNPH derivatives due to matrix effects or retention time shifts. This 13C3-labeled isotopologue solves both issues. - **+3 Da mass shift** vs. unlabeled (CAS 1567-89-1). - **Identical chromatographic behavior** to native analyte - no deuterium-induced shifts. - **Validated use**: Acetone-13C3 quantitation in tobacco smoke (Yip et al., 2010) and EPA Method TO-11A. - **Immediate supply**: Standard research quantities available for method development.

Molecular Formula C₆¹³C₃H₁₀N₄O₄
Molecular Weight 241.18
CAS No. 395075-27-1
Cat. No. B1145016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetone 2,4-Dinitrophenylhydrazone-13C3
CAS395075-27-1
Synonyms2-Propanone-13C3 2-(2,4-Dinitrophenyl)hydrazone;  2-Propanone-13C3 (2,4-Dinitrophenyl)hydrazone;  Acetone-13C3 (2,4-Dinitrophenyl)hydrazone;  1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazine-13C3;  NSC 131450-13C3;  NSC 6120-13C3; 
Molecular FormulaC₆¹³C₃H₁₀N₄O₄
Molecular Weight241.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetone 2,4-Dinitrophenylhydrazone-13C3 Procurement Guide


Acetone 2,4-Dinitrophenylhydrazone-13C3 (CAS 395075-27-1) is a stable isotope-labeled derivative formed by the condensation of acetone-13C3 with 2,4-dinitrophenylhydrazine (DNPH). Its molecular formula is C6¹³C3H10N4O4 with a molecular weight of 241.18 g/mol . This compound belongs to the class of 2,4-dinitrophenylhydrazones, a widely employed derivative family for carbonyl compound analysis [1]. The 13C3 labeling, in which all three carbon atoms of the acetone moiety are replaced with carbon-13, confers a +3 Da mass shift relative to the unlabeled analog (CAS 1567-89-1, MW 238.20), enabling its primary function as an internal or external standard in stable isotope dilution mass spectrometry assays [2].

Mass shift +3 Da for selective MS detection
Co-elution fidelity supports matrix-effect correction
Suitable for stable isotope dilution LC-MS/MS workflows

Substitution Limitations for Acetone 2,4-Dinitrophenylhydrazone-13C3


Unlabeled Acetone 2,4-DNPH (CAS 1567-89-1) and alternative isotopologues such as deuterium-labeled (d3) or 15N-labeled DNPH derivatives cannot be universally interchanged with the 13C3-labeled analog in quantitative LC-MS/MS workflows. Unlabeled forms share identical retention times and mass spectrometric signatures with endogenous analytes, rendering them unsuitable as internal standards for accurate matrix-effect correction in complex biological or environmental samples [1]. Deuterium-labeled analogs, while mass-shifted, exhibit chromatographic retention time shifts due to deuterium-hydrogen exchange or differential lipophilicity, introducing quantification errors when co-elution with the analyte is not exact [2]. In contrast, 13C-labeled internal standards, including this compound, demonstrate near-identical chromatographic behavior to their native counterparts, ensuring consistent ionization suppression correction across the entire elution profile [3]. This co-elution fidelity is a critical differentiator for procurement decisions in quantitative bioanalysis and environmental monitoring.

Unlabeled Acetone-DNPH: no mass shift; cannot correct for endogenous background in complex matrices.

Deuterated (d3) analog: mass-shifted but retention time shift may compromise co-elution fidelity.

15N-labeled DNPH reagent: relative quantification approach; not a direct ISTD for absolute quantitation.

Quantitative Differentiation Evidence for Acetone 2,4-Dinitrophenylhydrazone-13C3


Absolute Quantitation: 13C3-Labeled vs. Unlabeled DNPH

In a study quantifying the conversion of glycerol-13C3 to carbonyl products during cigarette smoking, the DNPH derivative of acetone-13C3 was independently synthesized and employed as an external standard for absolute quantitation of acetone-13C3 in mainstream and sidestream smoke [1]. The use of the 13C3-labeled derivative enabled accurate discrimination of glycerol-derived acetone from background endogenous acetone present in the tobacco matrix, which unlabeled Acetone-2,4-DNPH could not achieve due to mass equivalence with native acetone-DNPH. The study determined that approximately 0.25% to 0.30% (w/w) of added glycerol was converted to acetone [1].

Absolute quantitation
Head-to-head
13C3 standard: discriminates tracer-derived acetone from endogenous background.
Unlabeled analog: mass overlap prevents source apportionment.
Difference: +3 Da mass shift enables absolute quantitation of glycerol-derived acetone (conversion rate 0.25–0.30% w/w reported).
Enables source-specific carbonyl quantitation in complex tobacco matrix.
Reported under ISO and Canadian Intense smoking regimes; LC-MS negative ion mode.
Tobacco smoke analysis LC-MS quantification Carbonyl trapping

Co-Elution Fidelity: 13C3 vs. Deuterium Labeling

Stable isotope-labeled internal standards are critical for correcting matrix effects and ionization variability in LC-MS/MS. A class-level inference from isotope dilution mass spectrometry principles establishes that 13C-labeled standards, including Acetone 2,4-Dinitrophenylhydrazone-13C3, exhibit negligible chromatographic retention time shifts compared to their unlabeled native analytes. In contrast, deuterium-labeled analogs (e.g., Acetone 2,4-dinitrophenylhydrazone-d3, CAS 259824-57-2) can show measurable retention time differences due to the altered physicochemical properties imparted by deuterium substitution . These retention time shifts can lead to differential matrix effects between the analyte and internal standard, compromising quantitative accuracy, particularly in gradient elution LC-MS/MS methods where matrix suppression varies across the chromatographic run [1].

Co-elution fidelity
Class-level inference
13C3-labeled: negligible retention time shift; co-elution with native analyte maintained.
Deuterated: observable retention shift may introduce differential matrix effects.
13C-labeled ISTDs preferred for robust matrix-effect correction across gradient elution.
Data to verify for specific column and gradient conditions.
LC-MS/MS Internal standard Isotope effect

Reference Standard for DNPH-Based Method Validation

A validated HPLC-UV method for the determination of acetone in human blood using DNPH derivatization established key analytical performance metrics for the unlabeled acetone-DNPH derivative: retention time of 12.10 minutes on a ThermoAcclaim C18 column (15 cm × 4.6 mm, 3 μm), detection at 365 nm, and flow rate of 1 mL/min using a methanol/acetonitrile-water gradient [1]. Acetone 2,4-Dinitrophenylhydrazone-13C3, as the 13C3-labeled isotopologue, serves as the appropriate internal standard for this clinical diagnostic application when transitioning the method from HPLC-UV to LC-MS/MS for enhanced selectivity and sensitivity in complex biological fluids. While the unlabeled derivative enables UV-based quantitation, the 13C3-labeled analog is required for LC-MS/MS workflows to correct for biological matrix interferences [2].

Method validation baseline
Method context
Unlabeled acetone-DNPH retention time 12.10 min on ThermoAcclaim C18 (15 cm × 4.6 mm, 3 μm); detection at 365 nm; flow rate 1 mL/min.
Supports method transfer from HPLC-UV to LC-MS/MS for research biomarker analysis.
Identical chromatographic behavior expected for 13C3-labeled analog.
Method validation Carbonyl analysis DNPH derivatization

Mass Spectrometric Differentiation: 13C3 Labeled DNPH vs. 15N4 Labeled DNPH Reagent for Derivatization

In isotope-coded derivatization (ICD) strategies for carbonyl compound analysis, researchers have employed both 15N4-labeled DNPH reagents and 13C-labeled carbonyl-DNPH derivative standards. A key methodological distinction exists: 15N4-labeled DNPH is added as the derivatizing reagent, labeling all carbonyls in the sample during derivatization and enabling relative quantification through isotopic pairing [1]. In contrast, Acetone 2,4-Dinitrophenylhydrazone-13C3, as a pre-formed, fully characterized 13C3-labeled derivative standard, is added post-derivatization or used for external calibration to achieve absolute quantitation of a specific target carbonyl (acetone). This approach avoids potential variability introduced by differential derivatization kinetics between isotopologous DNPH reagents, which has been noted as a concern with deuterated DNPH reagents [2].

Quantification strategy
Class-level inference
13C3 standard: absolute quantitation via external standard or post-derivatization ISTD addition.
15N4-DNPH reagent: relative quantification through isotope-coded derivatization of all carbonyls.
Pre-formed 13C3 standard supports absolute acetone quantitation; 15N4 reagent addresses different analytical question.
Class-level inference; method choice depends on targeted vs. profiling needs.
Isotope-coded derivatization Carbonyl quantitation MS detection

Application Scenarios for Acetone 2,4-Dinitrophenylhydrazone-13C3


Absolute Quantitation of Tracer-Derived Acetone in Tobacco Smoke

Researchers conducting stable isotope tracer studies to quantify the conversion of labeled precursors (e.g., glycerol-13C3, sugars-13C) to acetone during combustion require Acetone 2,4-Dinitrophenylhydrazone-13C3 as an external calibration standard. As demonstrated by Yip et al. (2010), this compound enables absolute quantitation of glycerol-derived acetone-13C3 in mainstream and sidestream smoke, achieving conversion rate measurements of 0.25–0.30% (w/w) [1]. Unlabeled acetone-DNPH standards cannot achieve this source discrimination due to mass overlap with endogenous tobacco acetone. This scenario applies to regulatory smoke chemistry, harm reduction studies, and combustion mechanism research.

LC-MS/MS Internal Standard for Clinical Acetone Quantitation

Clinical laboratories transitioning acetone quantitation methods from HPLC-UV to LC-MS/MS for enhanced selectivity in complex biological matrices (blood, urine, breath condensate) should procure Acetone 2,4-Dinitrophenylhydrazone-13C3 as the stable isotope-labeled internal standard. The established DNPH derivatization chemistry for acetone in human blood yields a retention time of 12.10 minutes on C18 columns with UV detection at 365 nm [2]. The 13C3-labeled analog maintains identical chromatographic behavior while providing the +3 Da mass shift necessary for MS-based quantitation and correction of matrix effects in electrospray ionization. This scenario supports clinical metabolomics, diabetic ketoacidosis monitoring, and endogenous acetone biomarker research.

Environmental Carbonyl Monitoring Method Validation

Environmental testing laboratories implementing EPA Method TO-11A or similar DNPH-based air monitoring protocols for carbonyl compounds should procure Acetone 2,4-Dinitrophenylhydrazone-13C3 for use as a surrogate recovery standard or internal quality control material. The 13C3 labeling provides the chromatographic co-elution fidelity that deuterated analogs may lack under certain gradient conditions, ensuring accurate correction for matrix suppression throughout the elution window [3]. This compound is particularly suited for atmospheric acetone monitoring programs where compound-specific isotope analysis (CSIA) methods, as developed by Wen et al. (2004), are employed to determine δ13C values of atmospheric acetone and distinguish biogenic from anthropogenic sources [4].

Precursor for 13C3-Labeled DNPH Derivative Synthesis

Synthetic chemistry laboratories requiring a library of 13C3-labeled DNPH carbonyl derivatives for multi-analyte LC-MS/MS panels may procure Acetone 2,4-Dinitrophenylhydrazone-13C3 as a building block or reference compound. The synthesis follows a 1:1 molar ratio reaction between acetone-13C3 and 2,4-dinitrophenylhydrazine under acidic conditions (0.1 M HCl, 25°C, 30 minutes), achieving >98% yield under optimized conditions . This well-characterized synthetic route enables laboratories to independently prepare other 13C3-labeled DNPH derivatives (e.g., formaldehyde-13C, acetaldehyde-13C3) from the corresponding 13C-labeled carbonyl precursors using the same validated derivatization protocol. This scenario supports method development for comprehensive carbonyl profiling in food, environmental, and metabolomics applications.

Application
Selection Property
Validation Focus
Tracer-derived acetone quantitation in tobacco smoke
13C3 mass shift for source discrimination
Conversion rate measurement via external standard calibration
Research metabolomics acetone quantitation in human plasma
Co-elution fidelity for matrix-effect correction
MS-based quantitation reproducibility in biological research matrices
Carbonyl monitoring method validation for air samples
Chromatographic co-elution fidelity
Surrogate recovery and matrix suppression correction across elution window
Synthesis of 13C3-labeled DNPH derivative library
Validated DNPH derivatization chemistry
Yield and purity of derivative synthesis under acidic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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